REACTION_CXSMILES
|
C(OC(=O)[NH:10][C:11]1[CH:16]=[C:15]([Br:17])[CH:14]=[C:13]([C:18]2[O:19][C:20]3[CH:26]=[CH:25][CH:24]=[CH:23][C:21]=3[N:22]=2)[CH:12]=1)C1C=CC=CC=1.B(F)(F)F.CCOCC.CSC>C(Cl)(Cl)Cl>[O:19]1[C:20]2[CH:26]=[CH:25][CH:24]=[CH:23][C:21]=2[N:22]=[C:18]1[C:13]1[CH:12]=[C:11]([NH2:10])[CH:16]=[C:15]([Br:17])[CH:14]=1 |f:1.2|
|
Name
|
(3-benzoxazol-2-yl-5-bromo-phenyl)-carbamic acid benzyl ester
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NC1=CC(=CC(=C1)Br)C=1OC2=C(N1)C=CC=C2)=O
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
residue was purified by preparative TLC
|
Type
|
WASH
|
Details
|
eluting with 3:1/hexanes
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=NC2=C1C=CC=C2)C=2C=C(C=C(C2)Br)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |